(2R,4S)-Boc-Pro(4-N3) DCHA
Description
BenchChem offers high-quality (2R,4S)-Boc-Pro(4-N3) DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4S)-Boc-Pro(4-N3) DCHA including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h11-13H,1-10H2;6-7H,4-5H2,1-3H3,(H,15,16)/t;6-,7+/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLCLQGQCINCLJ-HLISZSCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (2R,4S)-4-azido-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid: A Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the use of conformationally constrained amino acid analogues is a cornerstone of rational drug design. Proline derivatives, in particular, have garnered significant attention due to their unique ability to introduce conformational rigidity into peptide backbones and small molecules.[1] This guide provides an in-depth technical overview of (2R,4S)-4-azido-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid , a key proline analogue that has emerged as a versatile building block for the synthesis of novel therapeutics.[2] Its strategic incorporation of an azido functional group at the 4-position of the pyrrolidine ring opens up a vast chemical space for modification through bioorthogonal chemistry, most notably "click chemistry".[2][3]
This document will serve as a comprehensive resource for researchers and scientists, detailing the compound's physicochemical properties, synthesis, and diverse applications. We will explore its role in peptide chemistry, the development of bioactive compounds, and its utility as a scaffold for creating complex molecular architectures.
Compound Identification and Physicochemical Properties
The precise identification of the target compound is crucial for reproducibility in research and development. The stereochemistry, protecting groups, and salt form all play a significant role in its reactivity and handling.
While the specific dicyclohexylamine (DCHA) salt of the (2R,4S) isomer is less commonly documented, the free acid and the DCHA salt of its (2S,4R) stereoisomer are well-characterized. For clarity, this guide will focus on the properties of the free acid, (2R,4S)-4-azido-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid , and its closely related analogues.
| Identifier | Value |
| Chemical Name | (2R,4S)-4-azido-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid |
| CAS Number | 132622-77-6[4] |
| Molecular Formula | C10H16N4O4[5] |
| Molecular Weight | 256.26 g/mol |
| Appearance | Typically a white to off-white solid |
| Stereoisomer CAS (DCHA Salt) | 132622-68-5 for (2S,4R) isomer[5] |
The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances the compound's stability and solubility in organic solvents, making it amenable to a wide range of synthetic transformations.[2] The azido group, while introducing a degree of sensitivity, is the key to the molecule's versatility.
Synthesis and Purification
The synthesis of (2R,4S)-4-azido-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid typically starts from a readily available chiral precursor, such as hydroxyproline. The general synthetic strategy involves the stereospecific introduction of the azide functionality.
A common synthetic route proceeds from N-Boc-cis-4-hydroxy-D-proline.[6] The hydroxyl group is first activated, for example, by conversion to a sulfonate ester (e.g., tosylate or mesylate). This is followed by nucleophilic substitution with an azide source, such as sodium azide, which proceeds with an inversion of stereochemistry (SN2 reaction) to yield the desired (2R,4S) product.
Sources
- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (2R,4S)-4-Azido-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. chemimpex.com [chemimpex.com]
- 6. 135042-12-5|(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
Technical Whitepaper: Stereochemical and Functional Divergence of (2R,4S)- and (2S,4R)-Boc-4-Azidoproline
Executive Summary
Boc-4-azidoproline (Azp) is a critical non-canonical amino acid used in peptidomimetics and chemical biology, primarily for its ability to undergo bioorthogonal "click" reactions (CuAAC) while influencing peptide backbone conformation.
The distinction between the (2R,4S) and (2S,4R) isomers is fundamental: they are enantiomers (mirror images).
-
(2S,4R)-Azp: The L-isomer with a trans-azide substituent. It mimics natural (2S,4R)-hydroxyproline, stabilizing Polyproline II (PPII) helices and collagen triple helices within L-peptide sequences.
-
(2R,4S)-Azp: The D-isomer with a trans-azide substituent. When introduced into L-peptides, it acts as a potent helix breaker, induces specific
-turns, and confers proteolytic resistance.
This guide details the structural physics, synthetic pathways, and strategic applications of these specific isomers.
Stereochemical & Conformational Analysis[1][2][3]
The functional utility of azidoproline stems from the stereoelectronic gauche effect , where the electronegative azide group (
The Stereoelectronic Rule
Electronegative substituents at the C4 position prefer a gauche orientation relative to the ring amine.
-
Trans-isomers (4R in L-Pro, 4S in D-Pro): The azide group is trans to the carboxyl group. This configuration forces the pyrrolidine ring into a C
-exo (C4-exo) pucker. -
Cis-isomers (4S in L-Pro, 4R in D-Pro): The azide is cis to the carboxyl group, forcing a C
-endo (C4-endo) pucker.
Impact on Peptide Backbone
The ring pucker pre-organizes the peptide bond geometry:
-
C
-exo (favored by (2S,4R) and (2R,4S)): Strongly stabilizes the trans-peptide bond ( ). -
C
-endo: Shifts equilibrium toward the cis-peptide bond, though trans often remains major, the barrier to isomerization is lower.
Table: Comparative Structural Dynamics
| Feature | (2S,4R)-Boc-4-Azp | (2R,4S)-Boc-4-Azp |
| Stereochemical Family | L-Amino Acid (Natural-like) | D-Amino Acid (Unnatural) |
| Relative Configuration | Trans (Azide vs COOH) | Trans (Azide vs COOH) |
| Ring Pucker Preference | C | C |
| Peptide Bond Preference | Stabilizes Trans amide | Stabilizes Trans amide |
| Effect in L-Peptides | Stabilizes PPII / Collagen Helix | Induces |
| Protease Susceptibility | High (Cleavable) | Low (Resistant) |
Synthesis & Manufacturing Workflows
Synthesizing the trans-azido isomers requires careful control of stereochemistry, as the standard nucleophilic substitution (SN2) on 4-hydroxyproline results in inversion of configuration.
To obtain the (2S,4R) (Trans) isomer from natural (2S,4R) -Hydroxyproline, a Double Inversion strategy is required.
Synthesis Logic Diagram (Graphviz)
Caption: Double inversion strategy required to retain relative 'trans' stereochemistry starting from trans-hydroxyproline precursors.
Detailed Protocol: Synthesis of (2S,4R)-Boc-4-azidoproline
Note: To synthesize the (2R,4S) enantiomer, substitute the starting material with D-Hydroxyproline and follow the identical workflow.
Phase 1: Inversion to Cis-Intermediate
-
Reagents: (2S,4R)-Boc-Hyp-OMe, Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD), Benzoic acid. -
Procedure: Dissolve Boc-Hyp-OMe (1.0 eq) and
(1.2 eq) in dry THF. Add Benzoic acid (1.2 eq). Cool to 0°C. Dropwise add DIAD (1.2 eq). Stir 12h. -
Result: Formation of (2S,4S)-Boc-4-benzoyloxyproline methyl ester (Inversion #1).
-
Hydrolysis: Treat with LiOH in THF/H2O to remove the benzoate and methyl ester, yielding (2S,4S)-Boc-Hyp-OH (Cis-Hyp).
Phase 2: Activation and Azidation (Inversion to Trans-Target)
-
Mesylation: Dissolve (2S,4S)-Boc-Hyp-OMe (re-esterified) in DCM/Pyridine. Add Methanesulfonyl chloride (MsCl, 1.1 eq) at 0°C.
-
Azidation: Dissolve the crude mesylate in DMF. Add Sodium Azide (
, 2.0 eq). Heat to 60-80°C for 4-12h. -
Mechanism: The azide attacks from the "bottom" face (relative to the mesylate), inverting the (4S) center back to (4R) .
-
Purification: Extract with EtOAc, wash with brine. Silica gel chromatography (Hexane/EtOAc).
-
Validation:
-
(2S,4R):
NMR should show characteristic shifts for C -exo pucker. -
Rotation:
will be negative for L-series, positive for D-series.
-
Applications and Functional Differences
The choice between (2R,4S) and (2S,4R) is a choice between mimicry and disruption .
(2S,4R)-Azp: The Structural Mimic
Because it maintains the L-configuration and the trans-relationship found in natural hydroxyproline, this isomer is used to:
-
Stabilize Collagen: The electronegative azide (via gauche effect) pre-organizes the backbone for the polyproline II helix, increasing the thermal melting temperature (
) of collagen triple helices compared to native proline [1]. -
Bioorthogonal Labeling: Allows "clicking" of fluorophores or drugs onto a peptide without disturbing its native folding.
(2R,4S)-Azp: The Structural Disruptor & Tool
This isomer (D-Pro backbone) is used for:
-
Inducing
-Turns: When placed in an L-peptide sequence, the D-chirality at the -carbon favors a positive angle, nucleating Type I' or Type II' -turns. -
Protease Resistance: Peptide bonds involving the nitrogen of a D-amino acid are generally resistant to proteolysis.
-
Mirror-Image Phage Display: Used in the construction of D-peptides for screening against natural targets.
Decision Matrix (Graphviz)
Caption: Selection logic for azidoproline isomers in peptide engineering.
References
-
Conformational Stability of Collagen
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[1] Annual Review of Biochemistry, 78, 929-958.
- Significance: Establishes the rule that 4R-electronegative substituents (trans) stabilize the collagen triple helix via the gauche effect.
-
-
Azidoproline Synthesis & Application
- Kümin, M., Sonntag, L. S., & Wennemers, H. (2007). Azidoproline containing helices: Stabilization of the polyproline II structure by a functionalizable substituent. Journal of the American Chemical Society, 129(2), 466-467.
- Significance: Demonstrates the synthesis of (2S,4R)-Azp and its stabilizing effect on PPII helices.
-
Stereoelectronic Effects in Proline
- Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational stability of collagen relies on a stereoelectronic effect. Journal of the American Chemical Society, 123(4), 777-778.
- Significance: Foundational paper explaining the C -exo/endo pucker preference based on substituent electroneg
-
D-Amino Acids in Peptidomimetics
- Tugyi, R., Uray, K., Iván, D., Fellinger, E., Perkins, A., & Hudecz, F. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(2), 413-418.
- Significance: Validates the use of D-isomers (like (2R,4S)-Azp) for increasing serum stability.
Sources
Technical Guide: Applications of (2R,4S)-Boc-Pro(4-N3) in Click Chemistry and Bioconjugation
The following technical guide details the applications, chemical behavior, and experimental protocols for (2R,4S)-Boc-Pro(4-N3) (N-Boc-trans-4-azido-D-proline).
Executive Summary
(2R,4S)-Boc-Pro(4-N3) is a specialized non-canonical amino acid derivative used to introduce bioorthogonal azide handles into peptide sequences. Structurally, it represents the trans-4-azido-D-proline isomer. Its utility stems from three distinct chemical properties:
-
Bioorthogonality: The azide moiety (
) enables rapid conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). -
Conformational Control: The (2R,4S) configuration exerts a specific "gauche effect," locking the pyrrolidine ring into a
-exo pucker, which stabilizes specific secondary structures (e.g., Type II' -turns) when embedded in L-peptide chains. -
Proteolytic Resistance: As a D-amino acid derivative, it confers resistance to endogenous proteases, extending the half-life of therapeutic peptides.
This guide serves as a protocol-driven manual for incorporating this building block into Solid Phase Peptide Synthesis (SPPS) and executing high-efficiency bioconjugation.
Chemical Profile & Stereochemical Significance[1][2]
Structural Definition
The nomenclature (2R,4S) defines the absolute configuration of the two chiral centers on the pyrrolidine ring:
-
C2 (R-configuration): Defines the backbone as a D-amino acid . This is the mirror image of natural L-Proline (2S).
-
C4 (S-configuration): Places the azide group in a trans relationship relative to the C2-carboxyl group (in the D-proline frame of reference).
The Gauche Effect and Ring Puckering
Unlike flexible glycine or alanine residues, proline derivatives are conformationally constrained. The electronegative azide group at C4 induces a stereoelectronic gauche effect , forcing the ring into a specific pucker to maximize orbital overlap between the
-
(2R,4S)-isomer (Trans-D): Favors the
-exo pucker. -
Structural Impact: When inserted into a standard L-peptide sequence, the D-chirality at the
-carbon combined with the rigid ring pucker strongly promotes the formation of -hairpin turns (specifically Type II'). This makes it an ideal probe for stabilizing peptide macrocycles or disrupting protein-protein interactions.
Pre-Synthesis Protocol: DCHA Salt Removal
Commercially, (2R,4S)-Boc-Pro(4-N3) is often supplied as a dicyclohexylamine (DCHA) salt to ensure stability during storage. The bulky DCHA amine must be removed prior to SPPS to prevent interference with coupling efficiency.
Protocol: Acid Extraction of Free Acid
Objective: Convert Boc-Pro(4-N3)·DCHA salt to the reactive free acid form.
-
Dissolution: Dissolve 1.0 g of the DCHA salt in 50 mL of Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acid Wash: Wash the organic layer with 30 mL of 0.5 M KHSO
(aq) or 5% Citric Acid. Shake vigorously for 2 minutes. -
Separation: Drain the aqueous layer (contains DCHA).
-
Repeat: Repeat the acid wash 2 more times to ensure complete removal.
-
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous MgSO
, filter, and concentrate in vacuo to obtain the viscous oil/foam of the free acid. -
Validation: Verify removal of DCHA by
H-NMR (disappearance of cyclohexyl protons at 1.0–2.0 ppm).
Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating (2R,4S)-Boc-Pro(4-N3) requires modified coupling conditions due to the steric hindrance of the secondary amine (proline) and the electron-withdrawing nature of the azide.
Protocol: Automated/Manual Coupling
Standard: Fmoc/tBu strategy (if using Fmoc-version) or Boc/Bzl strategy. Assuming Boc-chemistry based on the reagent name, but if used in Fmoc SPPS, the Boc group is the N-terminal protection. Note: If this reagent is used as an internal residue in Fmoc SPPS, an Fmoc-protected variant should be used. If used at the N-terminus, the Boc group serves as the final cap.
Coupling Reagents: Use HATU/HOAt rather than HBTU/HOBt. The pyridinium nitrogen in HOAt stabilizes the active ester, accelerating the reaction with the hindered secondary amine.
Step-by-Step:
-
Resin Preparation: Swell resin (e.g., MBHA or Wang) in DCM for 30 min.
-
Activation:
-
Amino Acid: 3.0 equivalents (relative to resin loading).
-
HATU: 2.9 equivalents.
-
HOAt: 3.0 equivalents.
-
DIPEA (Diisopropylethylamine): 6.0 equivalents.
-
Solvent: DMF (N,N-dimethylformamide).
-
-
Reaction: Pre-activate the amino acid/HATU/DIPEA cocktail for 2 minutes, then add to the resin.
-
Time: Shake at Room Temperature for 2 hours . (Double coupling is recommended).
-
Monitoring: Standard Kaiser test is ineffective for proline (secondary amine). Use the Chloranil Test or Isatin Test to verify coupling completion (or lack of free amine).
Critical Precaution: Avoid using phosphines (e.g., TCEP) or strong reducing agents (DTT) in subsequent steps while the azide is present, as they will reduce the azide to an amine (Staudinger reduction).
Click Chemistry Workflows
Workflow Visualization
The following diagram illustrates the parallel pathways for utilizing the (2R,4S)-Boc-Pro(4-N3) handle.
Caption: Dual bioorthogonal pathways for (2R,4S)-Boc-Pro(4-N3). Pathway A offers steric control; Pathway B offers biocompatibility.
Protocol A: CuAAC (Copper-Catalyzed)
Best for in vitro conjugation where copper toxicity is not a concern. Yields the specific 1,4-triazole regioisomer.
Reagents:
-
Peptide: 1 mM in PBS (pH 7.4) / DMSO (1:1).
-
Alkyne Probe: 1.5 equivalents.
-
CuSO
: 100 M. -
THPTA (Ligand): 500
M. (Ligand is crucial to protect biomolecules from oxidative damage). -
Sodium Ascorbate: 2.5 mM (Freshly prepared).
Procedure:
-
Mix Peptide and Alkyne in the buffer.
-
Pre-mix CuSO
and THPTA ligand (1:5 ratio) separately before adding to the reaction. -
Add the Cu-Ligand complex to the reaction.
-
Initiate reaction by adding Sodium Ascorbate.
-
Incubate: 1 hour at Room Temperature (protect from light if using fluorophores).
-
Purification: HPLC is required to remove Copper and salts.
Protocol B: SPAAC (Copper-Free)
Best for live cell labeling or sensitive proteins. Uses cyclooctynes (e.g., DBCO, BCN).
Reagents:
-
Peptide: 10–50
M. -
DBCO-Probe: 2–5 equivalents.
-
Buffer: PBS or cell culture media.
Procedure:
-
Add DBCO-probe directly to the peptide solution.
-
Incubate: 30 minutes to 2 hours at 37°C.
-
Note: No catalyst required. Reaction is driven by ring strain release.
Comparative Data: Stereoisomer Applications
The choice of the (2R,4S) isomer over the standard L-isomer (2S,4R) is deliberate. The table below highlights the functional divergence.
| Feature | (2R,4S)-Pro(4-N3) (Trans-D) | (2S,4R)-Pro(4-N3) (Trans-L) |
| Backbone Chirality | D-Amino Acid | L-Amino Acid |
| Ring Pucker | ||
| Secondary Structure | Induces Type II' | Promotes Polyproline II / Collagen helix |
| Proteolytic Stability | High (Resistant to Trypsin/Chymotrypsin) | Low (Susceptible) |
| Primary Use Case | Peptidomimetic stabilization, Macrocyclization | Collagen mimetics, Standard labeling |
References
-
Gómez-Vidal, J. A., et al. (2004).[6] "Potent and Selective Conformationally Restricted Neuronal Nitric Oxide Synthase Inhibitors."[6] Journal of Medicinal Chemistry.
-
Bachem. (2021). "Click Chemistry: A valuable tool for peptide and protein modification."[1][5][] Bachem Technical Notes.
-
MedChemExpress. "(2R,4S)-Boc-D-Pro(4-N3)-OH Product Sheet." MCE Catalog.
-
Agten, S. M., et al. (2016). "Proline analogues as tools for drug discovery." Drug Discovery Today.
Sources
- 1. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Physical Properties of Boc-4-azido-L-proline Dicyclohexylamine Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Drug Discovery
Boc-4-azido-L-proline dicyclohexylamine salt is a pivotal synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique trifunctional nature, incorporating a protected amine, a carboxylic acid, and a bioorthogonal azide handle, makes it an invaluable tool for the synthesis of complex peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the proline's secondary amine under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions. The dicyclohexylamine salt form enhances the compound's stability and handling properties, rendering it a crystalline solid that is easier to weigh and store compared to the free acid.
The strategic placement of the azide group at the 4-position of the proline ring opens up a vast landscape of chemical modifications through "click chemistry," most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. This allows for the late-stage introduction of various functionalities, such as fluorophores, affinity tags, or polyethylene glycol (PEG) chains, a critical capability in the development of targeted therapeutics and diagnostic agents. This guide provides a comprehensive overview of the core physical properties of Boc-4-azido-L-proline dicyclohexylamine salt, along with detailed protocols for its characterization, to empower researchers in their drug discovery and development endeavors.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The following table summarizes the key physical properties of Boc-4-azido-L-proline dicyclohexylamine salt. It is crucial to note that several stereoisomers of Boc-4-azido-proline exist and are commercially available. This guide focuses on the L-proline isomer, specifically N-Boc-cis-4-azido-L-proline dicyclohexylammonium salt, which has the (2S,4S) configuration.
| Property | Value | Source(s) |
| Chemical Name | N-Boc-cis-4-azido-L-proline dicyclohexylammonium salt | |
| Synonyms | (2S,4S)-N-Boc-4-azidopyrrolidine-2-carboxylic acid (dicyclohexylammonium) salt | |
| Molecular Formula | C₂₂H₃₉N₅O₄ | |
| Molecular Weight | 437.58 g/mol | |
| Appearance | White to off-white crystalline powder or lumps | |
| Melting Point | 144 - 150 °C | |
| Optical Rotation | [α]²⁰/D = -10.0 ± 1.0° (c = 1 in ethanol) | |
| Storage Conditions | 2-8°C, desiccate |
A Note on Stereochemistry
The stereochemistry of the 4-substituted proline ring significantly influences the conformational properties of the resulting peptides. The cis configuration, as in (2S,4S)-4-azidoproline, and the trans configuration, (2S,4R)-4-azidoproline, will impart different backbone geometries. Researchers should carefully select the appropriate isomer based on their desired peptide conformation and biological activity.
Solubility Profile
| Solvent | Expected Solubility | Rationale & Field Insights |
| Dichloromethane (DCM) | Soluble | A common solvent for peptide coupling reactions and general organic synthesis. |
| Dimethylformamide (DMF) | Soluble | Frequently used in solid-phase peptide synthesis (SPPS) and for dissolving protected amino acids. |
| Methanol (MeOH) | Soluble | The polar protic nature of methanol should facilitate the dissolution of the salt. |
| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol is a suitable solvent. |
| Water | Sparingly soluble to insoluble | The hydrophobic nature of the Boc group and the dicyclohexylammonium cation significantly reduces aqueous solubility. |
| Diethyl Ether | Slightly soluble to insoluble | The non-polar nature of ether makes it a poor solvent for this salt. |
| Hexanes | Insoluble | A non-polar solvent, unsuitable for dissolving the salt. |
Experimental Insight: For applications requiring the free acid form of Boc-4-azido-L-proline, the dicyclohexylamine salt can be readily converted by dissolving it in an organic solvent such as ethyl acetate and washing with an aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The organic layer containing the free acid is then dried and the solvent is removed under reduced pressure.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of Boc-4-azido-L-proline dicyclohexylamine salt. The following sections detail the expected spectral features and provide step-by-step protocols for obtaining high-quality analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Boc-4-azido-L-proline dicyclohexylamine salt, both ¹H and ¹³C NMR are critical. The spectrum will be a composite of the signals from the Boc-4-azido-L-proline anion and the dicyclohexylammonium cation.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Boc Group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Proline Ring Protons: A series of multiplets between 2.0 and 4.5 ppm. The proton at the C4 position, bearing the azide group, will likely appear as a multiplet around 4.0-4.3 ppm. The C2 proton (α-proton) will be a multiplet around 4.1-4.4 ppm.
-
Dicyclohexylamine Protons: A complex set of broad multiplets between 1.0 and 3.0 ppm, corresponding to the methine and methylene protons of the two cyclohexyl rings.
-
Ammonium Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Boc Group: Resonances for the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will appear around 155 ppm.
-
Proline Ring Carbons: The carboxylate carbon (C=O) will be in the range of 170-175 ppm. The C2, C3, C4, and C5 carbons will appear in the aliphatic region, typically between 25 and 65 ppm. The C4 carbon attached to the azide will be shifted downfield compared to an unsubstituted proline.
-
Dicyclohexylamine Carbons: Resonances for the cyclohexyl ring carbons will be observed in the aliphatic region, typically between 24 and 55 ppm.
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR analysis of the title compound.
Infrared (IR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.
Expected FTIR Spectral Features (ATR or KBr pellet):
-
Azide (N₃) Stretch: A strong, sharp, and highly characteristic absorption band around 2100 cm⁻¹ . This is a definitive peak for confirming the presence of the azide group.
-
Carboxylate (COO⁻) Stretch: A strong absorption band in the region of 1620-1550 cm⁻¹ (asymmetric stretch) and a weaker band around 1400 cm⁻¹ (symmetric stretch).
-
Boc Carbonyl (C=O) Stretch: A strong absorption band around 1690 cm⁻¹ .
-
N-H Stretch (Ammonium): A broad absorption in the region of 3200-2800 cm⁻¹ , often with multiple sub-peaks, characteristic of a secondary ammonium salt.
-
C-H Stretch: Multiple bands in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds of the proline and cyclohexyl rings.
Diagram: FTIR Analysis Workflow
Caption: Workflow for FTIR analysis using the ATR method.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is the preferred method for analyzing this non-volatile salt.
Expected Mass Spectral Features (ESI-MS):
-
Positive Ion Mode:
-
The most prominent ion is expected to be the dicyclohexylammonium cation at [M+H]⁺ = 182.19 m/z .
-
Depending on the source conditions, a protonated molecular ion of the free acid, [Boc-4-azido-L-proline + H]⁺, may be observed at 257.12 m/z .
-
-
Negative Ion Mode:
-
The deprotonated Boc-4-azido-L-proline anion should be observed at [M-H]⁻ = 255.11 m/z .
-
Experimental Insight: The observation of both the cationic and anionic components of the salt in their respective polarities provides strong evidence for the compound's identity. The choice of solvent for sample preparation is crucial; a mixture of methanol or acetonitrile with a small amount of water is typically effective.
Handling and Storage Recommendations
Boc-4-azido-L-proline dicyclohexylamine salt is generally stable under normal laboratory conditions. However, due to the presence of the azide functional group, certain precautions are warranted.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C and protected from light and moisture.
-
Handling:
-
Avoid contact with strong acids, which can lead to the formation of volatile and toxic hydrazoic acid.
-
Azides can form explosive metal azides. Avoid contact with heavy metals such as lead, copper, mercury, silver, and their salts. Use non-metal spatulas for handling.
-
Avoid heating the solid material to high temperatures, as organic azides can be thermally unstable and decompose exothermically.
-
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound.
-
Conclusion
Boc-4-azido-L-proline dicyclohexylamine salt is a well-characterized and versatile building block that serves as a cornerstone in modern peptide and peptidomimetic synthesis. Its defined physical properties, including its crystalline nature and solubility in common organic solvents, facilitate its use in a variety of synthetic protocols. The presence of the bioorthogonal azide handle offers a gateway to a myriad of post-synthetic modifications via click chemistry. By adhering to the characterization protocols and handling guidelines outlined in this guide, researchers can confidently and safely incorporate this valuable reagent into their synthetic workflows, paving the way for the discovery of novel therapeutics and chemical probes.
References
Methodological & Application
Application Note: Metabolic Labeling and SPAAC Imaging of Proline-Rich Proteins
Topic: Strain-promoted alkyne-azide cycloaddition (SPAAC) labeling of proline residues via metabolic incorporation of cis-4-azido-L-proline (AzP).
Executive Summary
Proline is a unique imino acid critical for the structural integrity of the Extracellular Matrix (ECM), particularly collagen, and Intrinsically Disordered Proteins (IDPs). Traditional fusion protein strategies (e.g., GFP-Collagen) often disrupt the complex post-translational folding and secretion of collagen fibrils. This Application Note details a bioorthogonal strategy to label proline residues using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . By metabolically incorporating the proline analog 4-azido-L-proline (AzP) , researchers can visualize nascent protein synthesis and ECM turnover in live cells without copper catalysts, avoiding cytotoxicity associated with CuAAC.
Mechanism of Action
The Bioorthogonal Strategy
The core principle relies on the cellular translational machinery's promiscuity. The enzyme prolyl-tRNA synthetase can charge tRNA^Pro with 4-azido-L-proline (an azide-functionalized analog) instead of native proline. Once incorporated into the polypeptide chain, the azide group (
The SPAAC Reaction
Labeling is achieved by introducing a fluorophore conjugated to a strained alkyne, such as DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne) . The ring strain of the cyclooctyne lowers the activation energy of the [3+2] cycloaddition, allowing it to react spontaneously with the azide group to form a stable triazole linkage.
Key Advantages:
-
Copper-Free: Eliminates oxidative stress and toxicity caused by Cu(I) catalysts used in traditional Click chemistry.
-
Live-Cell Compatible: The reaction proceeds at physiological pH and temperature.
-
Minimal Structural Perturbation: The azide group is small and generally tolerated within the collagen triple helix, although stereochemistry (cis vs. trans) influences thermal stability.
Pathway Visualization
The following diagram illustrates the metabolic trajectory of AzP from media supplementation to extracellular labeling.
Figure 1: Metabolic incorporation of Azido-proline into the secretory pathway and subsequent SPAAC labeling.
Experimental Protocol
Reagents and Equipment
| Reagent | Specification | Purpose |
| cis-4-azido-L-proline (AzP) | >95% Purity | Metabolic Labeling |
| DBCO-Fluorophore | e.g., DBCO-Cy5 or DBCO-Alexa488 | Detection Probe |
| Iodoacetamide (IAM) | 5-10 mM | Critical Control:[1][2][3][4][5][6][7] Blocks free thiols |
| Ascorbic Acid | 50 μg/mL | Cofactor for collagen synthesis |
| Proline-Free Media | Custom DMEM | Enhances AzP incorporation |
Protocol: Metabolic Labeling of Collagen in Fibroblasts/Osteoblasts
Phase 1: Cell Seeding and Pulse
-
Seed Cells: Plate fibroblasts or osteoblasts (e.g., MC3T3-E1) in 35mm glass-bottom dishes. Allow to reach 60-70% confluency.
-
Depletion (Optional but Recommended): Wash cells 2x with PBS and incubate in Proline-Free DMEM for 1 hour to deplete intracellular proline pools.
-
Pulse Labeling: Replace media with Labeling Medium:
-
DMEM (Proline-free or Low-Proline)
-
10% Dialyzed FBS
-
50 μg/mL Ascorbic Acid (essential for collagen hydroxylation)
-
0.5 - 1.0 mM cis-4-azido-L-proline
-
-
Incubation: Incubate for 24 to 72 hours . Collagen turnover is slow; longer pulses yield higher signal intensity.
Phase 2: Wash and Block (The Specificity Step)
Rationale: Cyclooctynes (DBCO) can non-specifically react with free cysteine thiols (thiol-yne reaction). Blocking is mandatory for high-confidence imaging.
-
Wash: Rinse cells 3x with warm PBS.
-
Thiol Blocking: Incubate cells with 5 mM Iodoacetamide (IAM) in PBS for 30 minutes at 37°C.
-
Note: This caps free cysteines, preventing background noise from DBCO-thiol interactions.
-
-
Wash: Rinse cells 3x with PBS to remove excess IAM.
Phase 3: SPAAC Labeling
-
Prepare Stain: Dilute DBCO-Fluorophore to 10-20 μM in complete media or PBS + 1% BSA.
-
Label: Add staining solution to cells. Incubate for 30-60 minutes at 37°C.
-
Caution: Do not exceed 1 hour significantly, as background endocytosis of the dye can occur.
-
-
Final Wash: Wash 3x with PBS. Perform a "chase" wash by incubating in fresh media for 15 minutes to allow diffusion of unbound dye out of the matrix.
-
Fixation (Optional): If live imaging is not required, fix with 4% Paraformaldehyde (PFA) for 15 minutes.
Data Analysis & Validation
Expected Results
-
Confocal Microscopy: You should observe fibrillar structures in the extracellular space (collagen fibers) and intracellular signal in the Golgi/ER (procollagen).
-
Controls:
-
No AzP: Cells incubated with DBCO only. Should show minimal background.
-
Competition: Cells co-incubated with 10x excess native Proline during the pulse. Signal should be significantly reduced.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background | Thiol-yne reaction with surface proteins. | Increase IAM blocking time or concentration (up to 10 mM). |
| Low Signal | Poor AzP incorporation. | Use Proline-free media; Increase AzP concentration (up to 2 mM); Extend pulse time. |
| Intracellular Aggregates | Autophagy of misfolded proteins. | AzP incorporation may destabilize the helix. Reduce AzP concentration or mix with native Proline (1:5 ratio). |
| Cell Toxicity | Lack of native Proline. | Ensure media contains dialyzed FBS (provides trace nutrients) or supplement with 10% native Proline. |
Logical Workflow Diagram
Figure 2: Step-by-step experimental workflow for SPAAC labeling of proline residues.
References
-
Amgarten, B., et al. (2015). Collagen labelling with an azide-proline chemical reporter in live cells. Chemical Communications, 51(25), 5250-5252. [Link]
-
Van Geel, R., et al. (2012). Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition. Bioconjugate Chemistry, 23(3), 392-398.[2] [Link]
-
Newell, B., et al. (2022). Bio-orthogonal Click Chemistry Methods to Evaluate the Metabolism of Inflammatory Challenged Cartilage after Traumatic Overloading. Journal of Orthopaedic Research, 40(12), 2840-2850. [Link]
-
Dieterich, D. C., et al. (2010). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature Neuroscience, 13(7), 897-905. [Link]
Sources
- 1. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA | MDPI [mdpi.com]
- 7. Bio-orthogonal Click Chemistry Methods to Evaluate the Metabolism of Inflammatory Challenged Cartilage after Traumatic Overloading - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization of proline derivatives during amide bond formation
Technical Support & Troubleshooting Guide
Introduction
Welcome to the . If you are accessing this guide, you are likely facing one of the most persistent challenges in peptide synthesis: C-terminal Proline racemization .
Unlike standard amino acids, Proline is a secondary amine with a cyclic side chain. When a Proline derivative is activated for amide bond formation (specifically when Pro is the C-terminal residue of a fragment), it is uniquely predisposed to form a bicyclic oxazolonium intermediate. This species is far more stable than the oxazolones formed by other amino acids, allowing it to persist longer in solution and undergo rapid base-catalyzed racemization before the incoming amine can attack.
This guide moves beyond generic advice. We focus on the causality of stereochemical loss and provide self-validating protocols to ensure enantiomeric purity (e.e. >99%).
Part 1: The Mechanism of Failure
To prevent racemization, you must visualize the enemy. The diagram below illustrates the "Danger Zone"—the formation of the bicyclic intermediate that occurs when activating N-acyl-Proline.
Figure 1: The thermodynamic trap of Proline activation. The stability of the bicyclic system extends the lifetime of the activated species, increasing the window for base-catalyzed enolization.
Part 2: Troubleshooting & FAQs
Scenario A: "I am performing a segment condensation (Fragment A-Pro-OH + Fragment B). My LCMS shows a split peak."
Diagnosis: This is the classic "C-terminal activation" problem. You have likely used a standard coupling reagent (HATU/HBTU) with a tertiary base (DIEA).
-
The Cause: HATU is extremely fast at activation but requires a base. The combination of a strong activator and DIEA (pKa ~10.5) rapidly generates the oxazolonium species and facilitates proton abstraction.
-
The Fix: Switch to T3P (Propylphosphonic anhydride) or DIC/Oxyma .
Q: Why T3P?
A: T3P acts as an acid anhydride.[1] It does not generate a highly reactive uronium species. Furthermore, it often requires a weaker base or can function in a buffered environment where the pH is insufficient to deprotonate the
Q: If I must use carbodiimides, what is the protocol? A: Avoid HOBt. Use Oxyma Pure .[2][3][4] Oxyma (Ethyl 2-cyano-2-(hydroximino)acetate) is superior to HOBt/HOAt because its pKa (4.60) is lower, making it a better leaving group, while its structure suppresses the oxazolone formation more effectively than benzotriazoles [2].
Scenario B: "I am coupling an amino acid onto Proline (Xaa-OH + H-Pro-Y). Is racemization a risk?"
Diagnosis: Generally, No .
-
Explanation: When Proline is the nucleophile (the amine component), it is not being activated. The risk here is not racemization, but slow coupling due to steric hindrance of the secondary amine.
-
Recommendation: Use a strong coupling reagent like COMU or HATU here. Racemization of the incoming Xaa is possible if Xaa is Cys or His, but Proline itself is safe in this position.
Scenario C: "My yield is good, but I have 5-10% D-isomer. Can I just change the base?"
Diagnosis: Yes. The base is the catalyst for the enolization step (see Figure 1).
-
The Fix: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) .
-
Why? TMP is a weaker base (pKa ~7.4 vs 10.5 for DIEA). It is strong enough to neutralize the acid generated during coupling but too weak to effectively deprotonate the
-carbon of the Proline oxazolonium ring [3].
Part 3: Comparative Data & Reagent Selection
Use the table below to select the correct reagent based on your specific risk profile.
| Coupling Reagent | Activation Type | Racemization Risk (C-Term Pro) | Recommended Base | Best Use Case |
| T3P | Phosphonic Anhydride | Very Low (<1%) | NMM or TMP | Segment Condensation (Gold Standard) |
| DIC / Oxyma | Carbodiimide / Oxime | Low (~1-2%) | None (or TMP) | Solid Phase Peptide Synthesis (SPPS) |
| COMU | Uronium (Oxyma-based) | Moderate | TMP | Difficult couplings (steric bulk) |
| HATU | Uronium (HOAt-based) | High (>10%) | DIEA | Coupling onto Proline (Nucleophile) |
| HBTU / HOBt | Uronium (HOBt-based) | High | DIEA | Obsolete (Avoid for C-term Pro) |
Part 4: The "Gold Standard" Protocol
Objective: Coupling Fmoc-Xaa-Pro-OH (Fragment A) to H-Yaa-Peptide (Fragment B) with <1% Racemization.
Materials:
-
Reagent: T3P (50% w/w in EtOAc or DMF).
-
Solvent: DCM (Dichloromethane) or DMF (if solubility is poor). Note: DCM is preferred as its low dielectric constant suppresses ion separation, stabilizing the active ester over the oxazolonium.
-
Base: TMP (2,4,6-Trimethylpyridine).[5]
Step-by-Step Workflow:
-
Dissolution (Critical): Dissolve Fragment A (Carboxylic acid, 1.0 equiv) and Fragment B (Amine, 1.1 equiv) in the minimum amount of dry DCM at 0°C.
-
Checkpoint: Ensure the concentration is high (0.1M - 0.3M). Dilute reactions favor intramolecular cyclization (racemization).
-
-
Base Addition: Add TMP (2.5 - 3.0 equiv). Stir for 2 minutes. The solution should remain clear.
-
Activation: Add T3P (1.5 equiv) dropwise while maintaining the temperature at 0°C.
-
Why 0°C? Kinetic control. The rate of coupling is retarded less by cold than the rate of racemization.
-
-
Reaction: Allow the reaction to warm to Room Temperature (RT) naturally and stir for 2–4 hours.
-
Monitoring: Check by HPLC/UPLC. Do not extend reaction time unnecessarily.
-
-
Workup: Wash with 5% NaHCO3, 1M HCl (rapidly), and Brine.
-
Self-Validation: Analyze the crude product using a Chiral Column (e.g., CHIRALPAK IA) or via Marfey’s method if the fragment is small, to quantify the D-Pro content.
-
Part 5: Decision Tree for Proline Coupling
Figure 2: Decision matrix for selecting coupling conditions based on the position of the Proline residue.
References
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide coupling reagents: Propanephosphonic acid anhydride.[1] Angewandte Chemie International Edition, 19(2), 133-134.
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.
-
Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Albericio, F. (2002). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition, 41(3), 441-445.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Sources
How to remove DCHA salt from Boc-Pro(4-N3) using acid extraction
Topic: Protocol for the conversion of Boc-Pro(4-N3)·DCHA salt to its free acid form via acid extraction. Case ID: PROTOCOL-DCHA-004 Status: Active Guide Last Updated: 2025-05-20
Executive Summary
The Issue: You have purchased Boc-4-azido-L-proline (Boc-Pro(4-N3)-OH) as a dicyclohexylamine (DCHA) salt. While the DCHA salt form stabilizes the compound for storage and crystallization, the amine counter-ion is nucleophilic and basic. It must be removed prior to coupling reactions (e.g., EDC/NHS, HATU) to prevent side reactions, catalyst poisoning, or racemization.
The Solution: A biphasic acid extraction using a mild acid (typically
Reagent & Chemical Data
Before proceeding, verify your reagents against the specifications below to ensure compatibility.
| Component | Role | Recommended Reagent | Critical Property |
| Organic Solvent | Extraction Phase | Ethyl Acetate (EtOAc) | Dissolves Boc-amino acid; immiscible with water. |
| Acid Source | Protonation | 5% | pH ~2-3. Strong enough to protonate DCHA, mild enough to spare the Boc group. |
| Drying Agent | Water Removal | Neutral; prevents hydrolysis during concentration. | |
| Target Molecule | Product | Boc-Pro(4-N3)-OH | Warning: Azide group is heat-sensitive. Do not heat >40°C. |
The "Golden Path" Protocol
This protocol is validated for scales ranging from 100 mg to 10 g.
Step 1: Dissolution (Biphasic Setup)
-
Weigh the Boc-Pro(4-N3)·DCHA salt into a separatory funnel.
-
Add Ethyl Acetate (EtOAc) . Use approximately 10 mL of EtOAc per 1 gram of salt.
-
Note: The salt may not dissolve completely until the acid is added.[1]
-
Step 2: Acid Wash (The Exchange)
-
Add an equal volume of 5% Potassium Hydrogen Sulfate (
) or 10% Citric Acid to the funnel. -
Shake vigorously for 2–3 minutes. Vent frequently.
-
Allow layers to separate completely.
-
Drain the lower aqueous layer (contains DCHA salt) and discard.
Step 3: Verification Washes
-
Repeat the acid wash (Step 2) two more times to ensure quantitative removal of DCHA.
-
Wash the organic layer once with Brine (Saturated NaCl) to remove residual acid and break potential emulsions.
Step 4: Isolation
-
Collect the organic layer into an Erlenmeyer flask.
-
Add anhydrous
(approx. 2-5 g per 100 mL) and let sit for 10 minutes. The solution should be clear, not cloudy. -
Filter off the solid
. -
Concentrate the filtrate on a rotary evaporator.
-
CRITICAL SAFETY: Bath temperature < 35°C . Azides are energetic functional groups; avoid excessive heat.
-
-
Result: The product will likely appear as a viscous, colorless to pale yellow oil. This is normal for the free acid form.
Workflow Visualization
Figure 1: Operational workflow for the acid extraction of DCHA salts. Blue nodes indicate active processing steps; red indicates waste streams.
Troubleshooting & FAQs
Q: My final product is an oil, but the starting material was a solid. Did it fail?
A: No, this is expected. The DCHA salt is crystalline, which is why manufacturers sell it that way. The free acid of Boc-Pro(4-N3) is typically a viscous oil or an amorphous low-melting solid. If you need a solid for storage, you can try triturating the oil with cold Hexanes or Pentane, but it may remain an oil.
Q: How do I confirm all DCHA is gone? (Self-Validation)
A: Use 1H NMR.
Run a proton NMR in
-
Look for DCHA signals: Dicyclohexylamine shows a distinct multiplet for the N-CH protons around 2.9–3.0 ppm and a massive cluster of methylene protons between 1.0–2.0 ppm .
-
Validation: If the integral at 2.9 ppm is absent, your extraction was successful.
Q: Can I use 1N HCl instead of ?
A: Yes, but with caution. While 1N HCl is effective, the Boc group is acid-labile. If you use HCl:
-
Keep all solutions cold (0–4°C) .
-
Do not let the organic phase sit in contact with the acid for prolonged periods.
-
Evaporate the solvent immediately after drying. Recommendation: Stick to
or Citric Acid for higher safety margins.
Q: I have a stubborn emulsion. What now?
A: This happens if the concentration is too high or shaking was too violent.
-
Add more solid NaCl to the mixture to saturate the aqueous layer.
-
Filter the entire biphasic mixture through a pad of Celite if particulate matter is causing the emulsion.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Referencing Boc stability and cleavage conditions).
Sources
Technical Support Center: DCHA Salt Solubility in DMF and DCM
Welcome to the technical support center for resolving solubility challenges with dicyclohexylamine (DCHA) salts. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties dissolving DCHA salts in common organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). As Senior Application Scientists, we have curated this resource to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding DCHA salt solubility.
Q1: Why is my DCHA salt not dissolving in DMF or DCM?
A: The insolubility of DCHA salts in these solvents is a frequent issue stemming from a mismatch in polarity and the strong ionic interactions within the salt's crystal lattice. Dicyclohexylamine is a bulky, nonpolar amine, and when it forms a salt with another molecule (like a protected amino acid), the resulting compound has both ionic (the salt) and significant nonpolar (the cyclohexyl rings) character.
-
DCM is a relatively nonpolar solvent. While it can dissolve many organic compounds, it is often ineffective at breaking the strong ionic bonds of a salt.
-
DMF is a polar aprotic solvent. Although its polarity is higher than DCM's, it may still be insufficient to overcome the crystal lattice energy of a well-ordered DCHA salt, especially if the counter-ion (the acid component) is also large and has nonpolar regions.
In essence, the solvent must be able to effectively solvate both the dicyclohexylammonium cation and the anionic component of the salt to achieve dissolution.
Q2: What exactly are DCHA salts and why are they used in the first place?
A: DCHA salts are formed by reacting a acidic compound with the organic base dicyclohexylamine.[1] In fields like peptide synthesis, N-protected amino acids are often supplied as DCHA salts.[2] There are several practical reasons for this:
-
Enhanced Stability: The free acid form of a protected amino acid can sometimes be unstable or exist as a non-crystalline oil, making it difficult to handle and purify.[2] Forming the DCHA salt often yields a stable, crystalline solid with a sharp melting point.[2]
-
Improved Purification: Crystallization of the DCHA salt can be a highly effective method for purifying the desired compound.[2]
-
Chiral Resolution: It can be used in the separation of racemates through the formation of diastereomeric salts.[2]
However, this stability comes at the cost of reduced solubility in common organic solvents, and the salt must often be converted back to the free acid before use in subsequent reactions, such as peptide coupling.[2][3]
Q3: What are the key properties of DMF and DCM I should be aware of?
A: Understanding your solvent is critical. DMF and DCM have distinct properties that influence their ability to dissolve DCHA salts.
| Property | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Formula | CH₂Cl₂ | C₃H₇NO |
| Molar Mass | 84.93 g/mol | 73.09 g/mol |
| Boiling Point | 39.6 °C (103.3 °F) | 153 °C (307.4 °F) |
| Density | 1.326 g/cm³ | 0.944 g/cm³ |
| Dipole Moment | 1.60 D | 3.82 D |
| Dielectric Constant | 9.1 | 36.7 |
| Classification | Nonpolar aprotic | Polar aprotic |
Data sourced from various chemical property databases.[4]
As the table shows, DMF is significantly more polar than DCM, which is why it is often the preferred solvent for more polar compounds or salts.[4][5] However, even with its higher polarity, it can be a poor solvent for compounds with large, nonpolar regions.
Q4: Is heating a good strategy to dissolve my DCHA salt?
A: Heating can be an effective method to increase the solubility of many compounds, as it provides the energy needed to overcome the crystal lattice forces.[5] However, this approach must be used with caution:
-
Analyte Stability: Ensure your compound, especially if it contains heat-labile protecting groups, is stable at elevated temperatures.
-
Solvent Boiling Point: Be mindful of the solvent's boiling point, particularly for DCM (39.6 °C). Heating should be gentle and performed in a closed system or under reflux to prevent solvent evaporation.
-
Precipitation on Cooling: A common issue is that the salt may dissolve when hot but will precipitate out of the solution as it cools to room temperature. This can be problematic if the subsequent reaction needs to be run at a lower temperature.
Verdict: Use heating judiciously. It can be a useful diagnostic tool to see if solubility is achievable, but it may not be a practical solution for a reaction that needs to be maintained at room temperature.
In-Depth Troubleshooting Guides
If the basic FAQs did not resolve your issue, these guides provide more advanced, systematic approaches.
Troubleshooting Decision Workflow
Before proceeding, consult this decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting DCHA salt solubility.
Guide 1: Optimizing Physical Dissolution Parameters
Before altering the chemical environment, exhaust physical methods to enhance dissolution.
Protocol 1A: Controlled Heating
-
Setup: Place your flask containing the DCHA salt and solvent in a water or oil bath equipped with a thermometer and a magnetic stirrer. If using DCM, a reflux condenser is recommended.
-
Heating: Gradually increase the temperature of the bath in 5 °C increments. Stir the suspension vigorously.
-
Observation: Hold the temperature at each increment for 5-10 minutes, observing for any signs of dissolution. Note the temperature at which the solid dissolves completely.
-
Cooling Test: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature. Observe if the compound precipitates. If it does, note the temperature at which precipitation begins.
Causality: Supplying thermal energy increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute's crystal lattice, which can overcome the intermolecular forces holding the lattice together.
Protocol 1B: Sonication
Sonication uses high-frequency sound waves to agitate the solvent and solute, which can dramatically accelerate dissolution.[6][7]
-
Setup: Place your vial or flask containing the suspension in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your container.
-
Application: Turn on the sonicator. Most lab cleaners operate at frequencies between 20 and 40 kHz.
-
Duration: Sonicate for 15-30 minute intervals. After each interval, visually inspect the solution.
-
Temperature Check: Be aware that prolonged sonication can cause gentle heating. Monitor the temperature to ensure it remains within an acceptable range for your compound.
Causality: The primary mechanism of sonication is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid.[6] This process generates intense local shockwaves and microjets that break apart solute agglomerates and enhance mass transfer at the solid-liquid interface, thereby increasing the rate of dissolution.[6][7]
Guide 2: Modifying the Solvent System (Co-solvency)
If a single solvent is ineffective, introducing a small amount of a secondary solvent (a co-solvent) can modify the overall properties of the solvent medium to better match the solute.[8]
-
Selection: Choose a co-solvent that is miscible with your primary solvent (DMF or DCM).
-
If your DCHA salt has a highly polar acid component, a more polar co-solvent like DMSO might help.
-
If the acid component is very greasy/nonpolar, a less polar co-solvent like toluene or THF could be beneficial.
-
-
Application: To your suspension, add the co-solvent dropwise or in small volumetric increments (e.g., 1-2% v/v at a time).
-
Observation: After each addition, stir vigorously for several minutes to see if dissolution occurs.
-
Iteration: Continue adding the co-solvent up to a maximum of 10-20% v/v. Exceeding this may significantly alter the reaction conditions.
Causality: Co-solvents work by adjusting the polarity of the solvent system. This creates a more favorable environment for solvating both the ionic and non-polar parts of the DCHA salt, reducing the solvation energy barrier.
Guide 3: Conversion of DCHA Salt to the Free Acid
This is often the most robust solution, especially in peptide synthesis where the free acid is the required reactant.[9] The goal is to perform an acid-base extraction to remove the dicyclohexylamine.
Experimental Workflow: DCHA Salt to Free Acid Conversion
Caption: Workflow for the conversion of a DCHA salt to its free acid form.
Detailed Protocol
This protocol is adapted from standard procedures for Boc-amino acid DCHA salts.[10]
-
Dissolution: Suspend the DCHA salt in a suitable organic solvent like DCM, ethyl acetate, or tert-butyl methyl ether (use approximately 5-10 mL of solvent per gram of salt).[2] Transfer the mixture to a separatory funnel.
-
Acid Wash: Prepare a 10% aqueous solution of potassium bisulfate (KHSO₄) or a 10% phosphoric acid solution.[2] Add an equal volume of the acidic solution to the separatory funnel.
-
Note: Avoid using hydrochloric acid (HCl), as it can form dicyclohexylammonium chloride, which is sparingly soluble and may precipitate.[2]
-
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The dicyclohexylamine will be protonated by the strong acid and extracted into the aqueous layer.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-4) two more times to ensure complete removal of the dicyclohexylamine. You can check the pH of the final aqueous wash to ensure it is acidic (pH 2-3).[2]
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any remaining inorganic acid.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free acid, which may be a solid or an oil.[2][10]
This procedure effectively removes the dicyclohexylamine, leaving the desired compound as a free acid, which typically has much higher solubility in organic solvents for subsequent reactions.
References
- Vertex AI Search. (n.d.). Dicyclohexylamine (DCHA): Essential Chemical for Plastic & Rubber Applications.
- ECHEMI. (2024, January 4). Chemical Properties and Uses of Dicyclohexylamine.
- Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE (DCHA).
- E3S Web of Conferences. (2025). The influence of ultrasonic treatment on the solubility of aqueous electrolyte mixtures. EDP Sciences.
- Shanghai Ohans. (2022, January 9). dicyclohexylamine.
- ECHEMI. (n.d.). Which solvent is more toxic between DCM and DMF?.
- Alkyl Amines Chemicals Limited. (n.d.). DICYCLOHEXYLAMINE (DCHA).
- Journal of Lipid Research. (1981). Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids.
- Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid.
- Reddit. (2022, July 13). DMF Work-up and Solubility Issues. r/Chempros.
- ResearchGate. (n.d.). Properties of dichloromethane (DCM) and dimethylformamide (DMF). [Download Table].
- OECD Existing Chemicals D
- National Center for Biotechnology Information. (n.d.). Dicyclohexylamine. PubChem Compound Database.
- Wikipedia. (n.d.). Dicyclohexylamine.
- Chemistry Stack Exchange. (2016, December 22).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
- ACS Publications. (2021, June 22). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- Reddit. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- PMC. (n.d.).
- ResearchGate. (n.d.). Effects of the protonation and the polar solvation on the molecular properties of methyl orange: A density functional theory study.
- Chemistry LibreTexts. (2016, July 20). 17.
- Biotage. (2023, January 30). Can reaction solvent choice impact synthesis results?.
- Royal Society of Chemistry. (n.d.).
- ACS Publications. (n.d.). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- Aapptec. (n.d.).
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- ResearchGate. (2017, May 12).
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- PMC. (n.d.).
- Envirostar. (2023, April 21).
- ResearchGate. (2018, July 8). How to dissolve NaCl in PVDF solution (in DMF:Acetone)?.
- ACS Publications. (2022, July 14).
- GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- CatSci. (n.d.).
- PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
Sources
- 1. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. bachem.com [bachem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Avoiding Staudinger reduction of azide group during peptide synthesis
Technical Support Center: Azide Stability in Peptide Synthesis
Introduction: The "Click" Paradox
Subject: Preserving Azide Functionality (
The Problem: The azide group is the cornerstone of bioorthogonal "Click" chemistry (CuAAC and SPAAC). However, it is thermodynamically unstable in the presence of reducing agents. While the Staudinger Reduction (mediated by phosphines) is the classic chemical enemy, researchers often encounter "pseudo-Staudinger" reductions mediated by thiols (like EDT) or transition metal catalysts during standard SPPS workflows.
The Goal: This guide provides the protocols and chemical logic required to navigate SPPS without reducing your azide to an amine (
Module 1: The Mechanisms of Failure
To prevent the reaction, you must understand the enemy. There are two distinct pathways that destroy azides during SPPS.
Pathway A: The Staudinger Reduction (Phosphine-Mediated)
This occurs when phosphines (e.g., TCEP, Triphenylphosphine ligands) attack the azide.[1] This is common during Alloc deprotection or Disulfide reduction .
Pathway B: Thiol-Mediated Reduction (Acid-Promoted)
This occurs during TFA Cleavage . Dithiols (like EDT) facilitate a reduction mechanism, often mistaken for Staudinger chemistry, which converts the azide to an amine.
Figure 1: The two primary chemical pathways leading to azide destruction during peptide synthesis.
Module 2: Critical Checkpoints & Protocols
Checkpoint 1: Alloc/Allyl Deprotection (The Phosphine Trap)
The Risk: Alloc removal typically uses Tetrakis(triphenylphosphine)palladium(0) [
The Solution: Use Phenylsilane (
Protocol: Azide-Safe Alloc Removal
| Step | Reagent | Volume/Mass | Duration |
|---|---|---|---|
| 1. Swell | DCM (Dichloromethane) | Sufficient to cover resin | 10 min |
| 2. Catalyst Prep |
-
Why Phenylsilane? Unlike morpholine or dimedone, phenylsilane drives the reaction kinetics so fast that the competing Staudinger reduction (which is second-order) cannot proceed significantly.
Checkpoint 2: Disulfide Bridge Reduction (The TCEP Trap)
The Risk: TCEP (Tris(2-carboxyethyl)phosphine) is the standard reagent for reducing disulfides or preventing methionine oxidation. TCEP is a phosphine. It will quantitatively reduce azides to amines via the Staudinger reaction.[3][4]
The Solution:
-
Avoid TCEP completely.
-
If reducing disulfides is mandatory before "clicking," use DTT (Dithiothreitol) or
-Mercaptoethanol (BME) , but proceed with caution (see Checkpoint 3). -
Best Practice: Perform the Click reaction (triazole formation) before any disulfide manipulation if possible. The resulting triazole is stable to TCEP.
Checkpoint 3: Final Cleavage (The Thiol Trap)
The Risk: Standard "Reagent K" cleavage cocktails contain EDT (1,2-Ethanedithiol) . EDT is notorious for reducing azides during the 2–4 hour acidic cleavage.
The Solution: Use an EDT-free cocktail. Substitute EDT with Thioanisole or Triisopropylsilane (TIS) .
Protocol: Azide-Compatible Cleavage Cocktail Use this mixture for 2–3 hours at room temperature.
| Component | Role | Percentage (v/v) | Note |
| TFA | Acid source | 92.5% | -- |
| TIS (Triisopropylsilane) | Scavenger (Cations) | 2.5% | Safe for Azides |
| Thioanisole | Scavenger (Met/Cys) | 2.5% | Safe for Azides |
| Water | Scavenger (tBu) | 2.5% | Essential for hydrolysis |
-
Warning: Do NOT use SnCl
or dithioerythritol.
Module 3: Troubleshooting & FAQs
Q1: I used Reagent K (TFA/Phenol/Water/Thioanisole/EDT) and my mass spec shows [M-26]. What happened?
A: You lost nitrogen (
Q2: I need to prevent Methionine oxidation, but I can't use EDT. What do I do? A: Thioanisole is generally sufficient to protect Methionine in the absence of EDT. Alternatively, you can use Dimethyl sulfide (DMS) as a scavenger, which is less reductive toward azides than dithiols.
Q3: Can I use DTT instead of TCEP for on-resin reduction? A: Yes, but with caveats. While DTT is slower to reduce azides than TCEP (which is instantaneous), DTT can still effect reduction over long incubation times or at high pH. Keep DTT incubations short (<30 mins) and buffered near neutral pH if possible.
Q4: Is the Fmoc removal step (Piperidine) safe for azides? A: Generally, yes. Standard 20% Piperidine in DMF does not affect alkyl or aryl azides. However, if you are using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for difficult deprotections, be cautious, as prolonged exposure to strong organic bases can sometimes degrade sensitive azide motifs, though this is rare compared to the phosphine/thiol issues.
Decision Logic: Reagent Selection
Figure 2: Decision matrix for selecting reagents when azides are present in the peptide sequence.
References
-
Staudinger, H., & Meyer, J. (1919).[4] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine. Helvetica Chimica Acta.
-
Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support – the choice of thioscavenger? Journal of Peptide Science.
-
Thieriet, N., et al. (1997). Solid-Phase Synthesis of Peptides Containing Allyl-Protected Side Chains.[5][6] Tetrahedron Letters.
-
Hansen, S. R., et al. (2025). Technical Support Center: Preventing Azide Group Reduction in Peptide Synthesis. BenchChem.[7]
-
Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science.
Sources
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Click Chemistry with Sterically Hindered Azidoproline
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of CuAAC with Sterically Hindered Azidoproline
Introduction: The Steric Challenge
Welcome to the technical support hub. You are likely here because your standard click chemistry protocol (CuAAC) is failing to drive the conversion of Azidoproline (AzPro) to completion.
The Root Cause: Proline is unique among amino acids due to its pyrrolidine ring, which restricts conformational flexibility. When an azide is attached (typically at the C4 position), the resulting steric bulk—combined with the ring's "pucker" (endo/exo conformation)—creates a kinetic barrier. Standard ligands like TBTA often fail here because they cannot stabilize the Cu(I) catalyst effectively enough to overcome this steric penalty before the catalyst oxidizes or disproportionates [1].
This guide provides a self-validating system to overcome these barriers using advanced ligand architecture and thermodynamic acceleration.
Part 1: Critical Reagent Selection (The "Engine")
The most common failure point in hindered click reactions is the choice of accelerating ligand.
FAQ: Why is my standard TBTA ligand failing?
A: TBTA (Tris(benzyltriazolylmethyl)amine) is prone to oxidative degradation and has poor solubility in aqueous media. For sterically hindered substrates like Azidoproline, the reaction kinetics are slow. TBTA cannot protect the Cu(I) species long enough for the reaction to finish.
Recommendation: Switch to BTTAA
We recommend BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) as the primary ligand.
Evidence of Superiority: In comparative studies involving hindered substrates, BTTAA demonstrated a 3x to 4x higher conversion rate compared to TBTA and THPTA within the first 30 minutes [2].
Ligand Performance Comparison Table
| Feature | TBTA (Standard) | THPTA (Water Soluble) | BTTAA (Recommended) |
| Steric Tolerance | Low | Medium | High |
| Reaction Kinetics | Slow | Moderate | Fast (Rapid Turnover) |
| Biocompatibility | Low (Cytotoxic) | High | High |
| Cu(I) Protection | Poor | Good | Excellent |
| Aqueous Solubility | Poor (Requires DMSO) | Excellent | Excellent |
Part 2: The Gold Standard Protocol
This protocol is designed to be self-validating . If the solution turns blue/green rapidly, the protocol has failed (oxidation occurred), and you must restart with fresh reagents.
Reagents Required
-
Substrate: Peptide containing Azidoproline (0.1 – 1.0 mM final conc).
-
Alkyne Partner: 1.5 – 5.0 equivalents.
-
Catalyst Source: CuSO₄ · 5H₂O (freshly prepared 20 mM stock).
-
Ligand: BTTAA (50 mM stock in water).
-
Reductant: Sodium Ascorbate (100 mM freshly prepared).
-
Solvent: 50% DMSO / 50% Buffer (PBS or HEPES, pH 7.4). Note: High DMSO content helps solubilize the hindered peptide backbone.
Step-by-Step Methodology
-
The Premix (Critical Step):
-
In a separate microtube, mix the CuSO₄ and BTTAA ligand in a 1:2 molar ratio (e.g., 1 µL Cu to 2 µL Ligand).
-
Why? Pre-complexing ensures the copper is protected before it encounters the reductant or oxygen.
-
-
Substrate Preparation:
-
Dissolve your Azidoproline peptide and Alkyne in the solvent mixture.
-
Degassing: Bubble Nitrogen or Argon through this solution for 30 seconds. Oxygen is the enemy of low-yield reactions.
-
-
Initiation:
-
Add the Cu-BTTAA premix to the reaction (Final Cu conc: 50–100 µM).
-
Add Sodium Ascorbate last (Final conc: 2.5 mM).
-
Visual Check: The solution should remain clear or slightly yellow. If it turns blue immediately, oxygen has destroyed the catalyst.
-
-
Incubation:
-
Standard: 1–4 hours at 37°C.
-
Hindered Optimization: See "Microwave Assistance" below.
-
Part 3: Troubleshooting & Advanced Optimization
Issue: Yield is stuck at <50% despite BTTAA.
Diagnosis: The activation energy barrier caused by the proline ring pucker is too high for thermal conditions. Solution: Apply Microwave Irradiation.[1][2][3][4]
Microwave Protocol: Microwave heating is proven to accelerate hindered click reactions by orders of magnitude [3].
-
Temp: 60°C – 80°C.
-
Power: 20–50 W (Dynamic mode).
-
Time: 10–30 minutes.
-
Note: Ensure your peptide is stable at these temperatures. Most proline-rich peptides are thermally stable.
Issue: Stereochemistry (Cis vs. Trans).
Q: Does the stereochemistry of the azidoproline matter? A: Yes.
-
Trans-4-azido-L-proline: Generally more accessible. The azide points "out" away from the steric bulk of the carboxyl/amide backbone in the standard Cgamma-exo pucker.
-
Cis-4-azido-L-proline: Highly hindered. The azide often points "in" toward the backbone or side chains.
-
Fix: If using the cis isomer, increase the Copper:Ligand load to 1:5 and extend reaction time [4].
Part 4: Troubleshooting Logic Flow (Visualization)
Use this flow to diagnose low yields.
Caption: Decision tree for diagnosing low yields in Azidoproline click reactions. Blue nodes indicate decision points; Green/Yellow nodes indicate corrective actions.
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]
-
Kaval, N., et al. (2005). Microwave-Assisted Click Chemistry for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Kümin, M., et al. (2007). Structural Analysis of 4-Azidoproline-Containing Collagen Peptides. ChemBioChem. [Link]
Sources
Validation & Comparative
Precision IR Profiling of 4-Azidoproline Derivatives: Peak Assignment & Validation Guide
Topic: IR spectroscopy azide peak assignment for 4-azidoproline derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of peptidomimetics and bio-orthogonal chemistry, 4-azidoproline (AzPro) serves as a critical "click" handle.[1] Its utility relies entirely on the stability and reactivity of the azide moiety. While NMR confirms the carbon skeleton and stereochemistry (cis/trans ratios), Infrared (IR) Spectroscopy is the superior method for rapid, unambiguous validation of the azide functional group.
This guide provides a technical breakdown of the azide asymmetric stretch (
The Physics of the Azide Signal
The azide group (-N=
Spectral Assignment
For 4-azidoproline derivatives (e.g., Fmoc-4-azidoproline, Boc-4-azidoproline), the diagnostic peak appears in the 2100–2130 cm⁻¹ range.
-
Vibrational Mode: Asymmetric Stretch (
).[2][3] -
Intensity: Strong to Very Strong (due to large dipole moment change).
-
Environment Sensitivity: Moderate.[4] The peak position shifts based on solvent polarity and hydrogen bonding.[2]
Comparative Spectral Windows
To accurately assign the azide peak, one must distinguish it from other "silent region" absorbers.
| Functional Group | Mode | Frequency Range (cm⁻¹) | Intensity | Interference Risk |
| Azide (R-N₃) | 2090 – 2130 | Strong | Target Signal | |
| Terminal Alkyne (C≡C-H) | 2100 – 2140 | Weak/Medium | High (Click Partner) | |
| Nitrile (R-C≡N) | 2220 – 2260 | Medium | Low | |
| Isocyanate (R-N=C=O) | 2250 – 2270 | Very Strong | Low | |
| Carbon Dioxide (CO₂) | 2340 – 2360 | Strong | Medium (Atmospheric) | |
| Thiocyanate (R-SCN) | ~2150 | Medium | Moderate |
Critical Insight: The overlap between azides and terminal alkynes is the primary challenge in monitoring Click reactions. However, the azide peak is typically much more intense than the alkyne stretch.
Comparative Analysis: Derivative States & Solvents[2]
The exact position of the 4-azidoproline peak depends on the derivative form (protecting groups) and the physical state.
A. Solid State (ATR/KBr) vs. Solution
-
Fmoc-4-azidoproline (Solid): Typically appears as a sharp, distinct band near 2105–2115 cm⁻¹ . The bulky Fmoc group and crystalline packing can narrow the bandwidth.
-
Solution Phase: In polar aprotic solvents (e.g., DMSO, DMF), the peak often undergoes a red shift (lower wavenumber) and broadening due to dipole-dipole interactions. In protic solvents (MeOH, Water), hydrogen bonding to the terminal nitrogen can cause a blue shift (higher wavenumber) or significant broadening.
B. Stereochemical Influence (Cis vs. Trans)
While NMR is required to quantify the cis/trans ratio of the proline amide bond (typically ~40:60 to 20:80 depending on solvent), IR is generally insensitive to this isomerism for the azide peak itself.
-
Observation: You will likely see a single envelope for the azide stretch, not a split peak, unless using ultrafast 2D-IR spectroscopy.
-
Implication: Use IR for functional group confirmation, not conformational analysis.
Experimental Protocol: The Self-Validating System
To ensure data integrity (E-E-A-T), follow this protocol. It includes built-in checks to rule out atmospheric interference and instrumental artifacts.
Methodology: ATR-FTIR Acquisition
Prerequisites:
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Accessory: Diamond or ZnSe ATR crystal (Attenuated Total Reflectance).
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
Step-by-Step Workflow
-
System Equilibration: Purge the optical bench with dry nitrogen or dry air for 15 minutes to minimize CO₂ (2350 cm⁻¹) and H₂O vapor noise.
-
Background Acquisition: Collect a background spectrum (air only) immediately before the sample.
-
Sample Loading:
-
Solid: Place ~2 mg of Fmoc-4-azidoproline powder on the crystal. Apply high pressure using the anvil to ensure contact.
-
Solution: Pipette 10-20 µL of solution onto the crystal. Cover to prevent evaporation if using volatile solvents (DCM, MeOH).
-
-
Acquisition: Scan range 4000–600 cm⁻¹. Accumulate 16–32 scans.
-
Validation Check: Inspect the 2000–2500 cm⁻¹ region.
Visualization: Validation Logic
The following diagram illustrates the decision process for confirming the azide peak assignment.
Caption: Logic flow for validating the azide spectral assignment against common interferences.
Troubleshooting & Data Interpretation
Scenario 1: The "Click" Reaction Monitoring
When reacting 4-azidoproline with an alkyne:
-
Start: Strong peak at ~2100 cm⁻¹ (Azide) + Weak peak at ~2120/3300 cm⁻¹ (Alkyne).
-
End: Disappearance of the ~2100 cm⁻¹ peak.[5] Appearance of triazole ring modes (often obscured in the fingerprint region, making the loss of azide the best indicator).
Scenario 2: Peak Broadening
If the peak at 2100 cm⁻¹ is unusually broad (>50 cm⁻¹ FWHM):
-
Cause: Hydrogen bonding (wet solvent) or degradation.
-
Fix: Dry the sample or switch to a non-protic solvent (e.g., dry DCM or Chloroform) to sharpen the band.
Scenario 3: Doublet Appearance
If a split peak appears near 2100 cm⁻¹:
-
Cause: Fermi resonance (rare for azides but possible) or presence of multiple azide species (e.g., partial deprotection).
-
Action: Run TLC or LC-MS to confirm purity.
References
-
Dutta, S., et al. (2015).[2] "Two-dimensional ultrafast vibrational spectroscopy of azides in ionic liquids reveals solute-specific solvation."[2] ResearchGate.[3] Available at: [Link]
-
Specac Ltd. (n.d.). "Interpreting Infrared Spectra: A Guide to Functional Group Frequencies." Specac Application Notes. Available at: [Link]
-
Carl Roth. (n.d.). "Fmoc-L-4-Azidoproline Product Data & Specification." Carl Roth.[1] Available at: [Link]
- Lieber, E., et al. (1956). "Infrared Spectra of Organic Azides." Journal of the American Chemical Society.
-
Wolfenden, R., et al. (2024). "2D-IR spectroscopy of azide-labeled carbohydrates." Journal of Chemical Physics. Available at: [Link]
Sources
- 1. Fmoc-L-4-Azidoproline (2S,4R), 250 mg, CAS No. 702679-55-8 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Switzerland [carlroth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mass Spectrometric Fragmentation: Boc-Protected Azidoproline vs. Structural Analogs
Executive Summary
Boc-4-azido-L-proline (Boc-AzPro) is a critical intermediate in the synthesis of "click-ready" peptides and proline mimetics. Its structural duality—containing both an acid-labile tert-butyloxycarbonyl (Boc) group and a high-energy azide moiety—presents unique challenges and opportunities in mass spectrometry (MS).
This guide provides a definitive technical analysis of the fragmentation patterns of Boc-AzPro. Unlike standard amino acids, Boc-AzPro exhibits a "race condition" between protecting group elimination and azide decomposition under Collision-Induced Dissociation (CID). We compare these patterns against Fmoc-4-azido-L-proline (Fmoc-AzPro) and Boc-L-Proline (Boc-Pro) to isolate the specific contributions of the protecting group and the functional side chain.
Mechanistic Deep Dive: The Fragmentation Cascade
To interpret the mass spectrum of Boc-AzPro (MW: 256.26 Da), one must understand the competing dissociation pathways. In positive mode ESI-MS/MS, the protonated molecular ion
The Boc Elimination (The Dominant Pathway)
The Boc group typically fragments via a McLafferty-like rearrangement or an ion-neutral complex mechanism. This is a two-step process often unresolved in low-resolution instruments:
-
Isobutylene Loss (-56 Da): The tert-butyl cation separates and eliminates a proton to form isobutylene.
-
Decarboxylation (-44 Da): The resulting carbamic acid is unstable and rapidly loses
.
-
Net Result: A combined loss of 100 Da, yielding the protonated azidoproline core (
157).
The Azide Decomposition (The Secondary Pathway)
Organic azides are energetic. Under CID, they extrude molecular nitrogen (
-
Mechanism: Formation of a highly reactive nitrene ion, which may undergo ring expansion or insertion reactions.
-
Critical Observation: While Boc loss is usually collisional, azide loss can be thermal (in the ESI source) or collisional.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation tree for Boc-AzPro. Note the bifurcation where thermal degradation can occur before precursor selection.
Figure 1: Fragmentation tree of Boc-4-azido-L-proline. The green node represents the stable deprotected core, while the yellow node indicates the nitrene species formed after N2 loss.
Comparative Profiling: Boc-AzPro vs. Alternatives
To validate the identity of Boc-AzPro, it is essential to compare its spectral fingerprint against its structural analogs.
Comparative Data Table
| Feature | Boc-4-azido-L-proline | Fmoc-4-azido-L-proline | Boc-L-Proline |
| Molecular Weight | 256.26 | 378.38 | 215.25 |
| Precursor [M+H]+ | 257.1 | 379.2 | 216.1 |
| Primary Neutral Loss | -100 Da (Boc) | -222 Da (Fmoc)* | -100 Da (Boc) |
| Azide Signature | -28 Da ( | -28 Da ( | Absent |
| Diagnostic Ion | |||
| Source Stability | Moderate | High | High |
*Note: Fmoc fragmentation is complex; often yields the dibenzofulvene cation (m/z 179) rather than a simple neutral loss of the protecting group from the peptide backbone.
Key Differentiators
-
Vs. Boc-Proline: The absence of the -28 Da loss in Boc-Proline is the definitive confirmation of the azide group in Boc-AzPro. If you see
157 129, you have the azide. If fragmentation stops at the proline core (or yields immonium ions at 70), the azide is missing. -
Vs. Fmoc-AzPro: Fmoc is base-labile but acid-stable. In MS (positive mode), Fmoc is significantly more robust than Boc. You will require higher collision energies (CE) to fragment the Fmoc group compared to the Boc group.
Experimental Protocols
Reliable detection requires a "Self-Validating" workflow. The following protocol ensures you distinguish between thermal degradation and true fragmentation.
Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation (
). Avoid ammonium buffers to prevent adduct confusion.
-
-
Concentration: 1-10 µM.
-
Why: Prevent space-charge effects in ion traps; minimize dimer formation (
).
-
Instrument Parameters (ESI-MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temperature: < 250°C (CRITICAL).
-
Risk:[1] Temperatures > 300°C can cause thermal elimination of
before the quadrupole, leading to a false precursor mass assignment ( 229 instead of 257).
-
Optimization Workflow (DOT Diagram)
Figure 2: Step-by-step optimization workflow. The red loop highlights the critical feedback step for preventing thermal degradation of the azide.
References
-
Differentiation of Boc-protected peptide isomers by ESI-MS/MS. Journal of Mass Spectrometry. [Link]
-
Fragmentation Patterns of Organic Compounds. Chemistry LibreTexts. [Link]
-
Collision-induced dissociation (CID). Wikipedia. [Link][2][3]
-
Peptide Fragmentation Nomenclature. Matrix Science. [Link]
Sources
Comparative Guide: Monitoring Click Reaction Progress of Proline Derivatives via HPLC and LC-MS
Executive Summary In the synthesis of proline-based peptidomimetics and organocatalysts, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a pivotal ligation step. However, monitoring this reaction presents a distinct analytical challenge: the proline scaffold lacks a significant UV chromophore, rendering standard HPLC-UV tracking unreliable unless the coupling partner is highly aromatic. This guide compares the traditional HPLC-UV approach against the more robust LC-MS methodology, providing self-validating protocols to ensure kinetic accuracy and data integrity.
Part 1: The Analytical Challenge
Proline derivatives (e.g., N-Boc-4-azidoproline) typically exhibit weak UV absorbance (end-absorption <210 nm) due to the lack of conjugated
The Decision Matrix
The choice between HPLC and LC-MS dictates the experimental workflow. The following diagram illustrates the critical decision pathways based on the chemical nature of your substrates.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on substrate chromophores.
Part 2: Method A – HPLC-UV (The Traditional Approach)
Best for: Reactions involving aromatic alkynes (e.g., phenylacetylene) or when LC-MS is unavailable.
The Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile (ACN) + 0.1% TFA
-
Note: TFA is preferred over Formic Acid for HPLC-UV as it suppresses silanol activity and sharpens peaks, though it absorbs at 210 nm.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection:
-
254 nm: For aromatic substrates.
-
210 nm: For the triazole ring and amide bonds (Warning: High background noise from solvents).
-
Critical Limitation & Self-Validation
The "Invisible" Reactant: If you react N-Boc-4-azidoproline with an aliphatic alkyne (e.g., propargyl alcohol), the starting material will be virtually invisible at 254 nm. You will see the product appear (due to the triazole), but you cannot calculate conversion % accurately because you cannot quantify the remaining starting material.
Self-Validating Step: Before starting the reaction, inject a 1:1 mix of your starting materials.[1] If the ratio of Peak Area A to Peak Area B is not roughly 1:1 (after extinction coefficient correction), HPLC-UV is invalid for kinetics.
Part 3: Method B – LC-MS (The Advanced Standard)
Best for: Aliphatic substrates, precise kinetics, and impurity profiling.
The Protocol
-
Instrument: Single Quadrupole or Q-TOF (ESI+ Mode).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Do NOT use TFA; it suppresses ionization).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Copper Removal (Crucial Step): Direct injection of CuAAC reaction mixtures into an MS source can cause severe ion suppression and contaminate the spray needle.
-
Step 1: Aliquot 50 µL of reaction mixture.
-
Step 2: Add 50 µL of 50 mM EDTA (aq) or shake with Chelex-100 resin for 5 mins.
-
Step 3: Dilute with MeOH/Water (1:1) and filter (0.2 µm).
-
Data Interpretation
Monitor the Extracted Ion Chromatogram (EIC) for:
-
Starting Azide:
-
Starting Alkyne:
-
Triazole Product:
Part 4: Comparative Analysis & Data
Quantitative Comparison
The following table contrasts the performance of both methods specifically for a Proline-Click reaction.
| Feature | HPLC-UV (210/254 nm) | LC-MS (ESI+) |
| Sensitivity | Low (µM range) | High (nM range) |
| Specificity | Low (Co-elution common) | High (Mass discrimination) |
| Substrate Scope | Limited to Aromatics | Universal (Aliphatic & Aromatic) |
| Sample Prep | Simple (Filter & Inject) | Complex (Requires Cu removal) |
| Kinetic Accuracy | poor for aliphatic substrates | Excellent (Ratiometric) |
Experimental Case Study: Synthesis of a Proline Catalyst
Reaction: N-Boc-4-azido-L-proline (
Experimental Data Simulation: Conditions: 10% catalyst load, Room Temp, t=60 min.
| Analyte | HPLC Retention (min) | UV Response (254 nm) | MS Signal (EIC) |
| Proline-Azide | 4.2 | Not Detected (Invisible) | Strong ( |
| Phenylacetylene | 8.5 | Strong | Strong ( |
| Triazole Product | 6.8 | Moderate (Triazole + Phenyl) | Strong ( |
Conclusion from Data: Using HPLC-UV, the disappearance of the Proline-Azide cannot be tracked. You would only see the consumption of Phenylacetylene. If the Phenylacetylene is in excess, you cannot determine when the Proline is fully consumed. LC-MS is the only valid method here.
Part 5: Recommended Workflow
The following diagram outlines the optimized workflow for monitoring these reactions, ensuring instrument safety and data integrity.
Figure 2: Optimized sample preparation and analysis workflow for copper-catalyzed reactions.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
Worthington, R. J., & Melander, C. (2013). Overcoming resistance to antibiotics with 2-aminoimidazole analogues. (Discusses LC-MS monitoring of amine-rich compounds). Organic & Biomolecular Chemistry.
-
Pesek, J. J., et al. (2011). Improvement of peak shape in aqueous normal phase analysis of anionic metabolites (Discusses EDTA usage for metal removal).[2] Journal of Separation Science, 34(24), 3509-3516.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
